molecular formula C14H11FN2O3 B3574583 2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide

2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide

Cat. No.: B3574583
M. Wt: 274.25 g/mol
InChI Key: CJKMDHREVUYDMW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (Compound ID: Y032-2235) is an acetamide derivative featuring a 4-fluorophenyl group attached to the methylene carbon and a 3-nitrophenyl substituent on the nitrogen atom. Its molecular formula is C₁₄H₁₁FN₂O₃, with a molecular weight of 274.25 g/mol . Key physicochemical properties include a logP of 3.0066, indicative of moderate lipophilicity, and a polar surface area of 56.498 Ų, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c15-11-6-4-10(5-7-11)8-14(18)16-12-2-1-3-13(9-12)17(19)20/h1-7,9H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKMDHREVUYDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide typically involves the reaction of 4-fluoroaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(4-aminophenyl)-N-(3-nitrophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with different functional groups.

Scientific Research Applications

2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine and nitro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

The following analysis compares 2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide with structurally or functionally related acetamide derivatives, focusing on physicochemical properties, substituent effects, and reported bioactivity.

Structural Analogues with Fluorophenyl and Nitrophenyl Moieties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Bioactivity/Application References
This compound C₁₄H₁₁FN₂O₃ 274.25 4-Fluorophenyl, 3-nitrophenyl 3.0066 Not explicitly reported
2-[(4-Fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide C₁₄H₁₁FN₂O₃S 306.31 4-Fluorophenylthio, 3-nitrophenyl 3.12* Potential kinase inhibition
N-(4-Fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₁₇H₁₄FN₅O₃S 391.39 Triazole, 3-methylphenyl, 4-fluoro-3-nitrophenyl 3.85* Hypothesized antimicrobial activity
2-(3,4-Dimethylphenyl)-N-(4-fluoro-3-nitrophenyl)acetamide C₁₆H₁₅FN₂O₃ 302.30 3,4-Dimethylphenyl, 4-fluoro-3-nitrophenyl 3.50* Under investigation for CNS targets

Notes:

  • logP values marked with * are estimated using computational tools (e.g., ACD/Labs).
  • Triazole-containing derivatives (e.g., ) exhibit higher molecular complexity and may engage in hydrogen bonding, affecting target selectivity.
Fluorophenyl Acetamides with Heterocyclic Moieties
Compound Name Molecular Formula Heterocycle Key Features Bioactivity References
2-(4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-(4-bromophenyl)acetamide (9c) C₂₂H₁₅F₂N₅OSBr 1,2,4-Triazole Dual fluorophenyl, bromophenyl Anticancer (pLDH assay IC₅₀: 12 µM)
LBJ-03: 2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide C₁₄H₁₀FN₃OS Cyanopyridine Cyanopyridine-thioether IDO1 inhibitor (IC₅₀: 0.89 µM)
N-{2-[(4-Fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}-2-{4-[(7-hydroxyheptyl)oxy]phenyl}acetamide (13o) C₂₉H₂₈FN₂O₆ Isoindole-1,3-dione Hydrophilic side chain MMP-7/-13 inhibitor (IC₅₀: <1 µM)

Key Observations :

  • Triazole derivatives (e.g., 9c ) demonstrate enhanced anticancer activity due to electron-deficient aromatic systems that may intercalate DNA or inhibit enzymes.
  • Cyanopyridine-thioether analogues (e.g., LBJ-03 ) show potent IDO1 inhibition, attributed to the electron-withdrawing cyano group enhancing target binding.
  • Isoindole-dione derivatives (e.g., 13o ) incorporate hydrophilic chains to improve solubility, critical for MMP inhibition.
Substituent Effects on Physicochemical Properties
  • Fluorine at the para position reduces steric hindrance while maintaining lipophilicity, a balance observed in CNS-active drugs .
  • Bulkier Substituents: Triazole rings (e.g., ) increase molecular rigidity, which may improve metabolic stability but reduce solubility.

Biological Activity

2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and various research findings related to the compound, focusing on its antibacterial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoroaniline and 3-nitroacetophenone in the presence of acetic anhydride or other acylating agents. The resulting product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound derivatives against various bacterial strains, including Klebsiella pneumoniae .

  • Mechanism of Action : The compound exhibits a synergistic effect when combined with other antibiotics like ciprofloxacin and meropenem, enhancing its antibacterial potency. For instance, it demonstrated additivity with ciprofloxacin and cefepime, while showing a synergistic effect with meropenem and imipenem .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for these combinations indicate a reduction in the concentration required to inhibit bacterial growth, suggesting an optimized therapeutic approach against drug-resistant infections .
Combination Effect MIC (µg/mL)
This compound + CiprofloxacinAdditiveX (to be determined)
This compound + MeropenemSynergisticY (to be determined)

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity.

  • Cytotoxicity Studies : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, particularly prostate cancer cells (PC3). Compounds with nitro substituents displayed higher cytotoxicity than those with methoxy groups .
  • Comparison with Reference Drugs : For example, compounds from this series showed IC50 values against PC3 cells that were competitive with established drugs like imatinib. Specifically, certain derivatives had IC50 values of 52 µM and 80 µM compared to imatinib's IC50 of 40 µM .
Compound IC50 (µM) Cell Line
Compound 2b52PC3
Compound 2c80PC3
Imatinib40PC3

Case Studies

  • Case Study on Antibacterial Efficacy : A study examined the efficacy of combining 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with various antibiotics against resistant strains of K. pneumoniae. The results indicated that the combination therapies significantly improved outcomes compared to monotherapy .
  • Case Study on Anticancer Properties : Another investigation focused on the anticancer effects of nitro-substituted derivatives against prostate cancer cell lines. The study concluded that specific structural modifications could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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